molecular formula C14H16N2O2 B3080045 3-(pyrrolidin-1-ylmethyl)-1H-indole-6-carboxylic acid CAS No. 1081114-00-2

3-(pyrrolidin-1-ylmethyl)-1H-indole-6-carboxylic acid

Cat. No.: B3080045
CAS No.: 1081114-00-2
M. Wt: 244.29 g/mol
InChI Key: IAFZXXDJEKTIQJ-UHFFFAOYSA-N
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Description

3-(pyrrolidin-1-ylmethyl)-1H-indole-6-carboxylic acid is a compound that features a pyrrolidine ring attached to an indole core, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyrrolidin-1-ylmethyl)-1H-indole-6-carboxylic acid typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction where a pyrrolidine derivative reacts with a suitable leaving group on the indole core.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the indole derivative with carbon dioxide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(pyrrolidin-1-ylmethyl)-1H-indole-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the indole core and the pyrrolidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized indole derivatives, while reduction may produce reduced pyrrolidine-indole compounds.

Scientific Research Applications

3-(pyrrolidin-1-ylmethyl)-1H-indole-6-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing novel drugs with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific functionalities.

    Biological Studies: It can be used in biological assays to study its effects on various biological targets and pathways.

Mechanism of Action

The mechanism of action of 3-(pyrrolidin-1-ylmethyl)-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and indole core can interact with proteins, enzymes, and receptors, leading to various biological effects. The carboxylic acid group may also play a role in binding to active sites of enzymes or receptors, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(pyrrolidin-1-ylmethyl)indole
  • 6-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole
  • 5-nitro-3-(pyrrolidin-1-ylmethyl)-1H-indole

Uniqueness

3-(pyrrolidin-1-ylmethyl)-1H-indole-6-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts additional chemical reactivity and potential for forming hydrogen bonds. This distinguishes it from other similar compounds that may lack this functional group, thereby influencing its biological and chemical properties.

Properties

IUPAC Name

3-(pyrrolidin-1-ylmethyl)-1H-indole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-14(18)10-3-4-12-11(8-15-13(12)7-10)9-16-5-1-2-6-16/h3-4,7-8,15H,1-2,5-6,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFZXXDJEKTIQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CNC3=C2C=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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